molecular formula C16H20N4O5S B3309758 N,N-diethyl-3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazole-4-sulfonamide CAS No. 943102-33-8

N,N-diethyl-3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B3309758
CAS No.: 943102-33-8
M. Wt: 380.4 g/mol
InChI Key: JWNQRDPIKZVFFR-UHFFFAOYSA-N
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Description

N,N-diethyl-3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H20N4O5S and its molecular weight is 380.4 g/mol. The purity is usually 95%.
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Biological Activity

N,N-diethyl-3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, which has gained attention due to its diverse biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 3,5-dimethyl-1H-pyrazole with sulfonyl chlorides and 2-nitrobenzoyl derivatives. The characterization of this compound can be achieved through various spectroscopic techniques such as FT-IR, NMR, and elemental analysis. These methods confirm the structural integrity and purity of the synthesized compound.

Antiproliferative Activity

Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. Specifically, this compound was tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that this compound has a half-maximal inhibitory concentration (IC50) that suggests potent anticancer properties without notable cytotoxic effects on normal cells .

The mechanism by which this compound exerts its biological effects is thought to involve inhibition of specific enzymes or pathways associated with cell proliferation and survival. Pyrazole derivatives are known to interact with various molecular targets, including those involved in inflammation and cancer progression .

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound compared to other pyrazole derivatives:

Compound NameAnticancer ActivityAntibacterial ActivityOther Activities
This compoundHigh (IC50 values available)ModerateAnti-inflammatory
CelecoxibHighLowAnti-inflammatory
RimonabantModerateNot reportedAppetite suppression
PhenylbutazoneModerateHighAnti-inflammatory

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Anticancer Studies : A study evaluated the effectiveness of various pyrazole derivatives on human cancer cell lines, noting that those with nitrobenzoyl substitutions exhibited enhanced antiproliferative activity compared to their non-substituted counterparts .
  • Antibacterial Properties : Research has shown that certain pyrazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. Although this compound showed moderate activity in this regard, it was not as potent as other well-known antibacterial agents .

Scientific Research Applications

Biological Activities

Research indicates that N,N-diethyl-3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazole-4-sulfonamide exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against a range of bacteria and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anticancer Potential

The compound has shown promise in anticancer research, particularly against specific cancer cell lines. It appears to induce apoptosis (programmed cell death) and inhibit cell proliferation by interfering with cellular signaling pathways.

Anti-inflammatory Effects

Research indicates that this pyrazole derivative may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation.

Applications in Pharmaceuticals

This compound has potential applications in drug development due to its diverse biological activities:

  • Drug Design: The compound serves as a lead structure for developing new antimicrobial and anticancer agents.
  • Formulation Development: Its solubility profile allows for incorporation into various pharmaceutical formulations, including tablets and injectable solutions.

Agricultural Applications

Given its antimicrobial properties, this compound could be explored as a potential agricultural fungicide or bactericide. Its effectiveness against plant pathogens could help improve crop yields and reduce reliance on conventional pesticides.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Cancer Cell Line Research
In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound led to a 70% reduction in cell viability after 48 hours. Mechanistic studies revealed that the compound activates caspase pathways, leading to apoptosis.

Properties

IUPAC Name

N,N-diethyl-3,5-dimethyl-1-(2-nitrobenzoyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-5-18(6-2)26(24,25)15-11(3)17-19(12(15)4)16(21)13-9-7-8-10-14(13)20(22)23/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNQRDPIKZVFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N-diethyl-3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazole-4-sulfonamide
N,N-diethyl-3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazole-4-sulfonamide
N,N-diethyl-3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazole-4-sulfonamide
N,N-diethyl-3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazole-4-sulfonamide
N,N-diethyl-3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazole-4-sulfonamide
N,N-diethyl-3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazole-4-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.